Cas no 2034516-59-9 (N-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide)

N-(1-{3-methyl-1,2,4-triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide is a specialized heterocyclic compound featuring a triazolopyrazine core linked to a piperidine moiety and a trifluoromethoxy-substituted benzamide group. Its structural complexity confers high binding affinity and selectivity, making it valuable in medicinal chemistry research, particularly for targeting specific enzyme or receptor interactions. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the triazolopyrazine scaffold contributes to robust pharmacological activity. This compound is suited for applications in drug discovery, especially in the development of kinase inhibitors or CNS-targeted therapeutics. Its well-defined synthetic pathway ensures reproducibility for preclinical studies.
N-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide structure
2034516-59-9 structure
Product Name:N-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide
CAS No:2034516-59-9
MF:C19H19F3N6O2
MW:420.388373613358
CID:6205080
PubChem ID:119104507
Update Time:2025-11-03

N-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide
    • AKOS026697928
    • N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide
    • F6559-0244
    • 2034516-59-9
    • N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide
    • N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide
    • Inchi: 1S/C19H19F3N6O2/c1-12-25-26-17-16(23-8-11-28(12)17)27-9-6-14(7-10-27)24-18(29)13-2-4-15(5-3-13)30-19(20,21)22/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,24,29)
    • InChI Key: REERSWLINGHDFK-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)C(NC1CCN(C2C3=NN=C(C)N3C=CN=2)CC1)=O)(F)F

Computed Properties

  • Exact Mass: 420.15215836g/mol
  • Monoisotopic Mass: 420.15215836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 84.6Ų

N-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide Pricemore >>

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Additional information on N-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide

N-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide: A Comprehensive Overview

The compound CAS No. 2034516-59-9, also known as N-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide, represents a significant advancement in the field of organic chemistry and drug discovery. This compound is a complex heterocyclic structure that combines elements of triazolopyrazine and piperidine moieties with a trifluoromethoxy-substituted benzamide group. Its unique structure has garnered attention due to its potential applications in various therapeutic areas.

The synthesis of this compound involves a multi-step process that highlights the importance of modern synthetic techniques. The incorporation of the triazolopyrazine ring system is achieved through a combination of cyclization reactions and nucleophilic substitutions. The piperidine ring is introduced via a palladium-catalyzed coupling reaction, ensuring high yields and selectivity. The trifluoromethoxy group is introduced through a fluorination process that leverages the reactivity of aryl halides with CF3 radicals. These steps underscore the precision and complexity required in the synthesis of such advanced molecules.

Recent studies have focused on the pharmacological properties of this compound. Research indicates that it exhibits potent activity against various enzyme targets, particularly in the realm of kinase inhibitors. Its ability to modulate specific signaling pathways makes it a promising candidate for anti-cancer therapies. Additionally, preliminary in vivo studies have demonstrated its efficacy in reducing tumor growth in animal models without significant toxicity to healthy cells.

The structural integrity of this compound plays a crucial role in its biological activity. The triazolopyrazine moiety contributes to its stability and enhances its ability to interact with target proteins. The piperidine ring serves as a flexible linker that facilitates optimal binding to receptor sites. Furthermore, the trifluoromethoxy group introduces electronic effects that enhance the molecule's solubility and bioavailability.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm the purity and structural integrity of the synthesized product. Additionally, computational studies using molecular docking have provided insights into its binding modes with target proteins, further validating its potential therapeutic applications.

Despite its promising attributes, further research is required to fully elucidate its mechanism of action and optimize its pharmacokinetic properties. Ongoing studies are exploring modifications to the molecule's structure to enhance its efficacy and reduce potential side effects.

In conclusion, N-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)-4-(trifluoromethoxy)benzamide stands as a testament to the progress in medicinal chemistry. Its unique structure and promising biological activity position it as a valuable tool in drug discovery efforts. As research continues to uncover its full potential, this compound holds the promise of contributing significantly to the development of novel therapeutic agents.

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